Amd-phalloidine

Description

Historical Context and Natural Origin of Phallotoxins

Phallotoxins are a class of toxins produced by the death cap mushroom, Amanita phalloides. wikipedia.orgwikipedia.org The study of toxic components from this mushroom began in the late 19th century. nih.govgoong.com The first of these toxins to be isolated and crystallized was phalloidin (B8060827), a discovery made by Feodor Lynen and Ulrich Wieland in 1937. wikipedia.org The structure of phalloidin is unique, featuring a thioether bridge between a cysteine and a tryptophan residue, which creates a bicyclic structure that was previously uncharacterized. wikipedia.org This unusual tryptathionine linkage was a significant challenge in its structural elucidation. wikipedia.org

Overview of Phalloidin's Significance as a Research Tool in Cellular Biology

The profound significance of phalloidin in cellular biology stems from its highly specific and strong interaction with F-actin. bionity.comwikipedia.org Phalloidin binds at the interface between F-actin subunits, effectively locking them together and preventing their depolymerization. bionity.comwikipedia.orgnih.gov This stabilization of actin filaments is a key feature that has been exploited for research purposes. cytoskeleton.com Unlike antibodies that can be used to label actin, phalloidin derivatives are much smaller, allowing for denser labeling and more detailed visualization of the intricate actin filament networks within cells. wikipedia.org

The ability to selectively bind to F-actin and not monomeric G-actin makes phalloidin an exceptional tool for distinguishing between these two forms of actin. wikipedia.orgthermofisher.com This property is invaluable for studying the dynamics of the actin cytoskeleton, which is involved in a multitude of cellular functions including cell motility, division, adhesion, and the maintenance of cell shape. ontosight.aiontosight.ai

The development of fluorescently labeled phalloidin derivatives has revolutionized the study of the cytoskeleton. bionity.comwikipedia.orgnih.gov By conjugating phalloidin to various fluorophores, researchers can use fluorescence microscopy to visualize the distribution and organization of F-actin in fixed and permeabilized cells with high contrast and specificity. bionity.comcytoskeleton.comthermofisher.com These fluorescent conjugates have become a standard and indispensable reagent in cell biology laboratories worldwide. nih.govabberior.rocks Furthermore, the use of phalloidin extends to in vitro assays, where it is used to stabilize actin filaments for studying actin-binding proteins and for use in motility assays. cytoskeleton.com Research has also shown that phalloidin can influence actin filament branching by the Arp2/3 complex, highlighting its complex effects on actin dynamics. nih.gov

Detailed Research Findings

The utility of phalloidin as a research tool is significantly enhanced through chemical modification. The side chain of the γ-δ-dihydroxyleucine residue (amino acid 7) can be modified without a significant loss of affinity for actin, allowing for the attachment of various molecules, most notably fluorescent dyes. sigmaaldrich.comsigmaaldrich.com

| Phalloidin Derivative Type | Common Conjugates | Primary Research Application | Key Findings/Properties |

| Fluorescent Phalloidins | Alexa Fluor dyes, FITC, TRITC, Rhodamine, Atto dyes | Visualization of F-actin in fixed cells via fluorescence microscopy. thermofisher.comabberior.rocksontosight.ai | Provide high-contrast, specific staining of actin filaments across the visible spectrum. thermofisher.com Alexa Fluor conjugates are known for their brightness and photostability. thermofisher.com The fluorescence of rhodamine-phalloidin (B2604369) increases significantly upon binding to actin. nih.gov |

| Biotinylated Phalloidin | Biotin | Detection of F-actin using avidin (B1170675) or streptavidin conjugates; pull-down assays. thermofisher.com | Allows for non-fluorescent detection methods and affinity purification of actin-containing complexes. |

| Modified for Cellular Uptake | Oleic acid, polylysine, Tat-peptide | Studying actin dynamics in living cells. beilstein-journals.org | Conjugation to lipophilic or polycationic moieties enhances the poor cellular uptake of native phalloidin, making it toxic to living cells in the micromolar range. beilstein-journals.org |

| Synthetic Analogs | [Ala7]-phalloidin | Probing structure-activity relationships; development of novel actin-binding probes. wikipedia.orgnih.gov | Solid-phase synthesis allows for the creation of phalloidin libraries with diverse modifications. google.comnih.govrsc.org The synthesis of [Ala7]-phalloidin demonstrated the feasibility of this approach. wikipedia.orgnih.gov |

Properties of Phalloidin and Common Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |

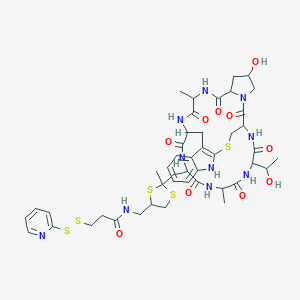

| Phalloidin | C35H48N8O11S | 788.9 nih.govsigmaaldrich.com | N/A | N/A |

| Phalloidin-FITC | C58H63N10O14S4 | 1252.4 sigmaaldrich.com | 495 sigmaaldrich.com | 513 sigmaaldrich.com |

| Phalloidin-TRITC | C60H70N12O13S2 | 1231.41 sigmaaldrich.com | 540-545 sigmaaldrich.com | 570-573 sigmaaldrich.com |

| Atto 390 Phalloidin | Not specified | 1113 sigmaaldrich.com | 390 sigmaaldrich.com | 476 sigmaaldrich.com |

| Alexa Fluor 488 Phalloidin | Not specified | Not specified | 496 thermofisher.com | 518 thermofisher.com |

| Alexa Fluor 546 Phalloidin | Not specified | Not specified | 556 thermofisher.com | 570 thermofisher.com |

| Alexa Fluor 647 Phalloidin | Not specified | Not specified | 633 nih.gov | 661-750 nih.gov |

Properties

CAS No. |

148333-39-5 |

|---|---|

Molecular Formula |

C45H58N10O10S5 |

Molecular Weight |

1059.3 g/mol |

IUPAC Name |

N-[[2-[[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-3-(pyridin-2-yldisulfanyl)propanamide |

InChI |

InChI=1S/C45H58N10O10S5/c1-22-37(59)50-30-16-28-27-9-5-6-10-29(27)53-43(28)66-21-32(44(65)55-19-25(57)15-33(55)41(63)49-22)52-42(64)36(24(3)56)54-38(60)23(2)48-40(62)31(51-39(30)61)17-45(4)67-20-26(69-45)18-47-34(58)12-14-68-70-35-11-7-8-13-46-35/h5-11,13,22-26,30-33,36,53,56-57H,12,14-21H2,1-4H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,64)(H,54,60) |

InChI Key |

XWAXJAIBRHWNMP-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O |

Synonyms |

AMD-phalloidine aminomethyldithiolano phalloidin |

Origin of Product |

United States |

Molecular Basis of Phalloidin Actin Interaction

Structural Characteristics Enabling F-Actin Binding

The potent and selective binding of phalloidin (B8060827) to F-actin is a direct consequence of its unique three-dimensional structure and its ability to recognize a specific binding pocket on the actin filament.

Phalloidin is a rigid, bicyclic heptapeptide (B1575542). wikipedia.orgbionity.com Its structure is composed of seven amino acids in a cyclic arrangement. A distinctive feature is an unusual thioether bridge formed between the side chains of a cysteine and a tryptophan residue, creating a second internal ring (a tryptathionine linkage). thermofisher.com This bicyclic architecture locks the peptide into a stable, defined conformation that is crucial for its high-affinity binding to actin. bionity.com

Phalloidin binds with high affinity to the polymerized form of actin (F-actin) but has a much lower affinity for actin monomers (G-actin). thermofisher.combionity.com High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that phalloidin binds specifically at the interface between adjacent actin subunits in the filament. researchgate.netpnas.orgembopress.org The binding pocket is a groove formed by residues from three distinct actin monomers. researchgate.netpnas.org

The interaction primarily involves two adjacent actin monomers in the same strand of the long-pitch helix and one monomer from the opposing strand. researchgate.netresearchgate.net This binding site is a mix of hydrophobic and charged residues, and phalloidin acts like a wedge, locking these subunits together and stabilizing the filament's structure. researchgate.netwikipedia.org This physical bridging of subunits is the fundamental reason for its potent stabilizing effect. wikipedia.orgbionity.com

Mechanism of Filamentous Actin Stabilization

Phalloidin's binding directly interferes with the natural dynamics of actin filaments, primarily by preventing their disassembly. This stabilization is achieved through several interconnected mechanisms at the molecular level.

The primary consequence of phalloidin binding is the potent inhibition of F-actin depolymerization. wikipedia.orgwikipedia.org By physically locking adjacent actin subunits together, phalloidin counteracts the conformational changes required for a subunit to dissociate from the filament end. bionity.comwikipedia.org This stabilization is so effective that phalloidin-treated filaments are resistant to various depolymerizing conditions and agents. thermofisher.combiorxiv.org

Phalloidin's stabilizing effect is quantitatively reflected in its profound impact on the dissociation kinetics of actin subunits. Research has shown that phalloidin dramatically reduces the rate constant for the dissociation of actin monomers from both ends of the filament. bionity.comnih.govrndsystems.com

A seminal 1984 study by Coluccio and Tilney directly measured these effects. They found that in the presence of phalloidin, the dissociation rate constant (k-) at both the preferred (barbed) and non-preferred (pointed) ends of the actin filament was reduced to essentially zero. nih.gov This effectively halts subunit loss and lowers the critical concentration required for polymerization. nih.govrndsystems.com

| Parameter | Filament End | Control (No Phalloidin) | With Phalloidin |

|---|---|---|---|

| Association Rate Constant (k+) (M-1s-1) | Preferred (Barbed) | 3.36 x 106 | 2.63 x 106 |

| Non-preferred (Pointed) | 0.256 x 106 | 0.256 x 106 | |

| Dissociation Rate Constant (k-) (s-1) | Preferred (Barbed) | 0.317 | ~0 |

| Non-preferred (Pointed) | 0.269 | ~0 | |

| Critical Concentration (Cc) (µM) | Preferred (Barbed) | 0.10 | ~0 |

| Non-preferred (Pointed) | 1.02 | ~0 |

Data derived from Coluccio and Tilney, J. Cell Biol., 1984. nih.govsemanticscholar.org The study demonstrates that phalloidin's primary effect is to prevent monomer dissociation, thereby lowering the critical concentration for polymerization to nearly zero at both ends.

Promotion of Actin Polymerization

Phalloidin exerts a significant influence on the polymerization of actin, the process by which monomeric actin (G-actin) assembles into filamentous structures (F-actin). Its primary mechanism is not the initiation of polymerization per se, but rather the potent stabilization of the resulting filaments. Phalloidin binds specifically and stoichiometrically to F-actin, showing a much higher affinity for filaments than for actin monomers. bionity.comwikipedia.org This binding occurs at the interface between adjacent actin subunits within the filament, effectively "locking" them together. bionity.comembopress.org

By stabilizing the actin-actin bonds, phalloidin drastically reduces the rate constant for the dissociation of actin subunits from both the fast-growing (barbed) and slow-growing (pointed) ends of the filament. bionity.comwikipedia.orgacs.org This prevention of depolymerization shifts the equilibrium towards the filamentous state. Consequently, phalloidin lowers the critical concentration (Cc) of G-actin required for polymerization to occur, acting as a powerful polymerization enhancer. tocris.comcytoskeleton.com

Furthermore, research indicates that phalloidin actively promotes the nucleation step of polymerization. acs.orgnih.gov It is thought to achieve this by stabilizing spontaneously formed actin dimers and trimers, which are otherwise highly unstable, thereby facilitating the formation of new filaments. acs.orgnih.gov This effect is observed at actin concentrations above 0.6 µM; below this threshold, the spontaneous formation of nuclei is too unfavorable for filament formation, even with phalloidin present. acs.org Phalloidin is also known to inhibit the ATP hydrolysis activity associated with F-actin. bionity.comwikipedia.org

Concentration-Dependent Effects on Intracellular Actin Dynamics

The effects of phalloidin on the actin cytoskeleton within living cells are highly dependent on its intracellular concentration. Microinjection studies have revealed distinct morphological changes at varying concentrations of the toxin.

At low concentrations , phalloidin recruits less polymerized forms of cytoplasmic actin into stable, discrete "islands" of aggregated actin polymers. bionity.comnih.gov These structures form in the cytoplasm, distinct from and without disrupting the pre-existing, thick bundles of microfilaments known as stress fibers. nih.gov The protein filamin, which is typically associated with actin, is also recruited into these phalloidin-induced aggregates. nih.gov

At higher concentrations , a more dramatic effect is observed, often leading to cell contraction. bionity.comnih.gov These concentration-dependent effects highlight that a finely controlled, reversible equilibrium between different polymerization states of actin is crucial for normal cellular functions such as locomotion and growth, both of which are inhibited by phalloidin in a concentration-dependent manner. nih.gov

| Phalloidin Concentration | Observed Effect on Intracellular Actin | Impact on Cellular Structures/Functions |

|---|---|---|

| Low | Recruits cytoplasmic actin into stable "islands" of polymers. bionity.comnih.gov | Does not interfere with existing stress fibers. nih.gov Interferes with cell locomotion and growth. nih.gov |

| High | Induces widespread actin aggregation and polymerization. | Causes cell contraction. bionity.comnih.gov |

Interactions with Actin-Associated Proteins

Phalloidin's stabilization of F-actin has significant consequences for the filament's interactions with a host of actin-associated proteins that regulate cytoskeletal dynamics.

Influence on Arp2/3 Complex Functionality

The Arp2/3 complex is a critical nucleator of actin filaments, responsible for creating the branched, dendritic actin networks found at the leading edge of motile cells. pnas.orgrupress.org Phalloidin has a multifaceted and profound influence on the function of this complex. Research has shown that fluorescently labeled phalloidin binds not only to actin filaments but also directly to the Arp2/3 complex itself, with a dissociation equilibrium constant (Kd) of approximately 100 nM. nih.govnih.gov

This interaction dramatically stimulates the branch-forming activity of the Arp2/3 complex by more than tenfold. nih.govnih.gov Phalloidin promotes the nucleation of new filaments by the complex and also inhibits the dissociation of the newly formed branches, leading to a more extensive and stable branched network. nih.gov

Regulation of Actin Filament Branch Formation

Building on its influence over the Arp2/3 complex, phalloidin is a potent regulator of actin filament branch formation. The branches created by the Arp2/3 complex are naturally transient structures. nih.gov The application of phalloidin stabilizes these branches, preserving them for observation and analysis. nih.govyale.edu The appearance of more numerous branches in experimental systems treated with phalloidin is therefore a result of its dual influence: stimulating the formation of branches and inhibiting their subsequent dissociation. nih.govnih.gov

Preservation of Binding with Myosin, Tropomyosin, and Deoxyribonuclease I

Phalloidin's stabilization of the F-actin structure affects its binding to various motor and regulatory proteins.

Myosin: The interaction is isoform-dependent. Phalloidin has been shown to perturb the productive interaction of human non-muscle myosin-2A and -2C1 with F-actin, resulting in faster dissociation of the actomyosin (B1167339) complex and reduced actin-activated ATP turnover. researchgate.netnih.gov Conversely, the interaction between F-actin and other isoforms, such as human non-muscle myosin-2B and myosins from Dictyostelium, appears to be unaffected by phalloidin. nih.gov Earlier studies and common laboratory usage confirm that phalloidin-stabilized filaments generally retain their ability to bind myosin. cytoskeleton.comnih.gov

Tropomyosin: This protein binds along the length of actin filaments, playing a role in their stabilization and regulating myosin access. nih.govpnas.org The use of phalloidin-stabilized F-actin is a standard practice in studies of tropomyosin-actin interactions, indicating that phalloidin does not prevent this binding. nih.govpnas.orgplos.org The presence of the tropomyosin-troponin complex does not interfere with the stabilizing effect of phalloidin on the F-actin structure. nih.gov

Deoxyribonuclease I (DNase I): DNase I is known to depolymerize F-actin by binding to actin monomers and the pointed end of filaments. researchgate.net While phalloidin stabilization prevents this depolymerization, it does not inhibit the binding of DNase I to the filament. nih.govresearchgate.net In fact, phalloidin strengthens the interaction, lowering the dissociation constant for DNase I binding to F-actin by about an order of magnitude. nih.gov Cryo-electron microscopy has revealed that two DNase I molecules can bind simultaneously to the pointed end of a phalloidin-stabilized actin filament. researchgate.netrcsb.org

| Actin-Associated Protein | Effect of Phalloidin on Interaction with F-Actin |

|---|---|

| Arp2/3 Complex | Phalloidin binds directly to the complex, stimulating its nucleation and branch-forming activity >10-fold. nih.govnih.gov |

| Myosin | Interaction is preserved but can be perturbed for specific isoforms (e.g., non-muscle myosin-2A and -2C1), affecting kinetics. researchgate.netnih.gov |

| Tropomyosin | Binding is preserved; phalloidin-stabilized filaments are commonly used to study this interaction. nih.govnih.govpnas.org |

| Deoxyribonuclease I (DNase I) | Binding is preserved and strengthened; phalloidin prevents DNase I-mediated depolymerization. researchgate.netnih.govresearchgate.net |

Synthetic Strategies and Chemical Modifications of Phalloidin for Research Applications

Rationale for Derivative Development

The primary motivations for the synthesis of phalloidin (B8060827) analogs are to improve its cellular permeability and to introduce functional groups for covalent labeling. wikipedia.org These modifications transform the toxin into a powerful tool for cellular imaging and other biochemical applications.

A significant limitation of natural phalloidin is its inability to cross the cell membrane of living cells. wikipedia.orgbiotium.comyeasenbio.com This impermeability restricts its use to fixed and permeabilized cells, where the cell membrane has been artificially disrupted. abcam.comresearchgate.netabcam.co.jp Consequently, studying actin dynamics in live cells with unmodified phalloidin is not feasible. The development of derivatives aims to alter the physicochemical properties of the peptide to facilitate its uptake into living cells, although this remains a considerable challenge. Often, researchers must resort to methods like microinjection or the use of cationic liposomes to introduce these probes into live cells. biotium.com

To visualize F-actin, phalloidin must be conjugated to a reporter molecule, typically a fluorophore. rsc.orgrsc.org Native phalloidin lacks a readily accessible functional group for such conjugation without disrupting its binding to actin. The synthesis of derivatives, like amd-phalloidine (aminomethyl-phalloidine), introduces a specific chemical handle—in this case, an amino group—that can be used for covalent attachment of dyes, biotin, or other molecules. rsc.org This allows for the creation of a wide array of fluorescent phalloidin conjugates, which are indispensable for fluorescence microscopy. rsc.orgyoutube.com The introduction of a reactive group at a site that does not interfere with actin binding is a key consideration in the design of these derivatives.

Approaches to Phalloidin Synthesis

The complex bicyclic structure of phalloidin, characterized by a thioether bridge between a cysteine and a tryptophan residue (tryptathionine), presents significant synthetic challenges. wikipedia.orgnih.gov Over the years, chemists have developed several strategies to access this molecule and its analogs.

The total synthesis of phalloidin is a formidable undertaking due to its stereochemically complex and constrained bicyclic structure. fu-berlin.de Early synthetic efforts were conducted in the solution phase, which often required large-scale reactions and were not amenable to the rapid production of diverse analogs. acs.orgnih.gov A key achievement in this area was the first total synthesis of phalloidin, which confirmed its structure and paved the way for understanding the structure-activity relationships of the molecule. fu-berlin.de These solution-phase routes laid the groundwork for more advanced synthetic techniques.

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the production of phalloidin derivatives. acs.orgnih.govsci-hub.se SPPS offers significant advantages over solution-phase methods, including greater efficiency, easier purification of intermediates, and the potential for library synthesis. rsc.orgacs.org In a typical solid-phase approach, the linear heptapeptide (B1575542) precursor is assembled on a resin support. nih.govsci-hub.se This is followed by on-resin macrocyclization and the crucial formation of the tryptathionine bridge, often as the final steps before cleavage from the resin. acs.org This methodology has been successfully employed to create analogs such as [Ala7]-phalloidin and Glu7-phalloidin, demonstrating its practicality for generating phalloidin-based research tools. acs.orgsci-hub.se The synthesis of this compound would follow a similar strategy, incorporating a protected aminomethyl-functionalized amino acid into the peptide sequence.

| Methodology | Key Advantages | Key Disadvantages | Typical Application |

|---|---|---|---|

| Solution-Phase Synthesis | Scalable to large quantities; established chemical principles. | Time-consuming; difficult purification; not ideal for generating libraries of analogs. acs.orgnih.gov | Initial total synthesis and fundamental chemistry studies. fu-berlin.de |

| Solid-Phase Peptide Synthesis (SPPS) | Efficient and rapid; simplified purification; suitable for library development. rsc.orgacs.orgsci-hub.se | Can be lower yielding on very large scales; requires specialized equipment. | Production of phalloidin derivatives and analogs for research applications. nih.govsci-hub.se |

The construction of phalloidin's unique bicyclic structure presents two primary chemical hurdles: the formation of the large peptide macrocycle and the creation of the internal tryptathionine thioether bridge.

The macrocyclization of the linear heptapeptide precursor is an entropically disfavored process that requires high-dilution conditions or pseudo-dilution effects, as seen in solid-phase synthesis, to minimize intermolecular side reactions. uni-kiel.denih.gov The choice of cyclization point and the activating reagents are critical for achieving good yields. nih.gov

The formation of the tryptathionine bridge, a crosslink between the indole (B1671886) ring of tryptophan and the thiol of cysteine, is the most complex step in the synthesis. nih.govresearchgate.net This bond is essential for the high-affinity binding of phalloidin to actin. nih.gov Various methods have been developed to forge this linkage, including oxidative coupling strategies using reagents like iodine. acs.org Achieving the correct stereochemistry during this step is crucial, as the formation of atropisomers (isomers that differ due to hindered rotation around a single bond) can occur, leading to a mixture of active and inactive compounds. acs.orgnih.gov Molecular dynamics simulations have been used to understand the conformational flexibility of intermediates, which is critical for controlling the formation of the desired atropisomer. fu-berlin.de

| Challenge | Description | Common Strategies |

|---|---|---|

| Macrocyclization | Formation of the large peptide ring from a linear precursor is entropically unfavorable and prone to polymerization. uni-kiel.deresearchgate.net | High-dilution reaction conditions; on-resin cyclization in SPPS to leverage pseudo-dilution. nih.gov |

| Tryptathionine Bridge Formation | Creating the thioether linkage between tryptophan and cysteine is chemically complex and crucial for bioactivity. nih.govresearchgate.net | Oxidative cyclization methods (e.g., using iodine); careful selection of protecting groups. acs.org |

| Stereochemical Control | The synthesis involves multiple chiral centers and the potential for atropisomerism, which can affect the final compound's activity. fu-berlin.deacs.org | Use of stereochemically pure amino acid building blocks; optimization of reaction conditions to favor the natural atropisomer. fu-berlin.de |

Design and Characterization of this compound and Related Analogs

The chemical modification of phalloidin, a bicyclic heptapeptide toxin from the Amanita phalloides mushroom, has been a cornerstone in the development of powerful molecular probes for visualizing the actin cytoskeleton. These modifications are strategically designed to introduce reporter moieties or alter specific properties of the toxin while preserving its high-affinity binding to filamentous actin (F-actin). The nomenclature "this compound" likely refers to a specific amide modification of the phalloidin molecule, although the precise identity of the "Amd" group is not broadly documented in scientific literature. This section will delve into the synthetic strategies and chemical alterations of phalloidin, focusing on site-specific amino acid modifications and the covalent attachment of various functional groups.

Site-Specific Amino Acid Modifications (e.g., Ala7-Phalloidin, 7-de-L-alanyl-7-glycyl-Phalloidin)

The native phalloidin structure contains several amino acid residues that can be targeted for modification. Research has shown that the γ-δ-dihydroxyleucine at position 7 is particularly amenable to chemical alterations without a significant loss of actin-binding affinity. sigmaaldrich.com This has paved the way for the synthesis of various phalloidin analogs with tailored properties.

One notable example is [Ala7]-phalloidin , where the dihydroxyleucine at position 7 is replaced with an alanine (B10760859) residue. The total synthesis of this analog has been achieved through a solid-phase approach, which offers a more efficient alternative to traditional solution-phase methods and facilitates the potential for creating libraries of phalloidin derivatives.

Another synthetic analog, [D-Abu2-Lys7]-phalloin , incorporates a lysine (B10760008) residue at position 7. This modification introduces a primary amine group that can be readily conjugated to other molecules. This analog has been shown to bind to F-actin with a notable association constant of 1.3 x 106 M-1. In contrast, the analog [D-Ala2-Leu7]-phalloin exhibits virtually no affinity for F-actin, highlighting the critical role of specific amino acid residues in the actin-binding interaction.

While the specific synthesis and characterization of 7-de-L-alanyl-7-glycyl-Phalloidin are not extensively detailed in available literature, the principles of solid-phase peptide synthesis would allow for the substitution of the native amino acid at position 7 with a glycine (B1666218) residue. Such a modification would be expected to alter the steric and electronic properties of the molecule, potentially influencing its interaction with the actin filament. The impact of such a substitution on binding affinity would require empirical determination.

Development of Novel Phalloidin Analogs and Combinatorial Libraries for Screening

The development of novel phalloidin analogs has been a significant focus in chemical biology, driven by the need to overcome the limitations of the natural product, primarily its poor cell permeability. researchgate.net While phalloidin is an invaluable tool for stabilizing and visualizing F-actin in fixed and permeabilized cells, its utility in living cells is restricted. abcam.comwikipedia.org Consequently, synthetic strategies have been devised to create analogs with improved properties and to generate libraries for screening new functionalities.

A pivotal advancement in this area has been the shift from solution-phase synthesis to solid-phase synthesis. nih.gov Early total syntheses of phallotoxins were conducted in solution, a process that is often labor-intensive and not conducive to the rapid production of multiple derivatives. nih.gov The development of solid-phase synthetic routes has enabled more efficient and scalable production of phalloidin analogs, making the creation of combinatorial libraries feasible. nih.govrsc.org This approach involves preparing key orthogonally protected amino acid building blocks in solution, followed by a solid-phase peptide synthesis sequence that features two crucial resin-bound macro-cyclization reactions. nih.gov A notable success of this strategy was the total synthesis of [Ala7]-phalloidin. nih.gov

This solid-phase methodology serves as a platform for library development. Researchers have described the synthesis of new phalloidin analogs specifically as prototypes for creating libraries that can be used for both on-bead and off-bead screening. rsc.org To validate such methods, a synthesized phalloidin derivative was labeled with a fluorescent dye, which successfully stained actin in CHO cells. rsc.org Furthermore, a specific bioassay was developed to observe actin polymerization directly on beads carrying the phalloidin derivative, demonstrating a practical application for screening. rsc.org

The design of novel analogs is informed by a deep understanding of the structural requirements for phalloidin's interaction with F-actin. nih.gov Studies on synthetic derivatives with modifications at positions 2, 3, and 7 of the peptide ring have revealed critical structural features. nih.govresearchgate.net For instance, the chirality of the amino acid residues is crucial; an inversion of chirality at residue 3 results in a complete loss of toxicity, whereas a similar inversion at residue 2 has a much less significant impact on toxicity. nih.gov Moreover, altering the thioether bridge to the opposite face of the main peptide ring leads to substantial structural changes and a total loss of activity. nih.gov These findings guide the rational design of new analogs for specific research applications.

A primary goal in developing phalloidin analogs is to enhance their cellular uptake to study actin dynamics in live cells. researchgate.net By conjugating phallotoxins to lipophilic or polycationic carriers, their uptake can be greatly enhanced. researchgate.net Screening of these conjugates involves assessing their biological activity, often measured by their antiproliferative effects. The half-maximal inhibitory concentration (IC50) for cell growth is a key parameter in these screens. researchgate.net Interestingly, some ester derivatives of phalloidin show high cytotoxicity despite having a lower affinity for actin compared to their corresponding amides, suggesting that the ester conjugates may be hydrolyzed by intracellular esterases, releasing the more active form inside the cell. researchgate.net

The table below presents data on various phalloidin derivatives, detailing their relative binding affinity for α-actin and their cytotoxicity, providing insight into structure-activity relationships.

| Compound | Modification | Relative Affinity for α-Actin (Phalloidin = 1) | IC50 (µM) |

|---|---|---|---|

| Phalloidin | Natural Product | 1 | >1000 |

| Compound 1a | Biotin-N-caproyl-(γ-OH)Leu-phalloidin | 0.5 | >1000 |

| Compound 1e | N-Dansyl-N'-methyl-(CH₂)₂-NH-CO-(CH₂)₂-CO-O-(γ-OH)Leu-phalloidin | 0.01 | 0.8 |

| Compound 2b | N-Dansyl-N'-methyl-(CH₂)₂-NH-CO-(CH₂)₂-CO-NH-(γ-OH)Leu-phalloidin | 0.2 | 250 |

| Compound 3a | Antamanide-NH-(CH₂)₆-NH-CO-(CH₂)₂-CO-O-(γ-OH)Leu-phalloidin | 0.01 | 0.1 |

Advanced Applications of Amd Phalloidine and Phalloidin Derivatives in Cell and Molecular Biology

High-Resolution Visualization of the Actin Cytoskeleton

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin extracted from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for its high-affinity and specific binding to filamentous actin (F-actin). wikipedia.orgupstate.edu This property, combined with the ability to conjugate phalloidin to a wide array of fluorescent dyes without significantly impairing its binding, has led to the development of a powerful class of probes for visualizing the actin cytoskeleton. thermofisher.com These fluorescent phalloidin derivatives offer significant advantages over antibody-based methods, including their small size, which allows for denser labeling and access to crowded molecular environments, and their conserved binding site across a wide range of species. aatbio.com

Fluorescence Microscopy Applications

Fluorescently-labeled phalloidin derivatives are indispensable for conventional fluorescence microscopy, enabling the detailed visualization and quantification of F-actin in fixed and permeabilized cells and tissues. aatbio.combiotium.com By binding specifically to the grooves between actin subunits in the filament, these probes provide high-contrast images with minimal background staining. aatbio.com

A diverse palette of fluorophores has been conjugated to phalloidin, spanning the visible and near-infrared spectrum. This allows for multicolor imaging experiments where the actin cytoskeleton can be visualized alongside other cellular components, such as the nucleus (stained with DAPI) or specific proteins targeted by immunofluorescence. thermofisher.comsigmaaldrich.com Commonly used derivatives include those conjugated with fluorescein (B123965) isothiocyanate (FITC), rhodamine, and the Alexa Fluor family of dyes. nih.gov For instance, TRITC-conjugated phalloidin is frequently used to stain F-actin in studies of focal adhesions, often in conjunction with antibodies against proteins like vinculin. sigmaaldrich.com The choice of fluorophore can be tailored to the specific imaging setup and experimental needs, with some dyes offering enhanced brightness and photostability, which is crucial for quantitative imaging. aatbio.com

Research Findings: Studies have shown that quantitative fluorescence microscopy using saturating amounts of fluorescent phalloidin can be used to measure the amount of F-actin within cells. wikipedia.org This has been applied to differentiate between normal and transformed cells, where transformed cells often exhibit a less organized actin cytoskeleton. aacrjournals.org The high signal-to-background ratio of phalloidin staining provides a sharper image of cytoskeletal cables compared to actin antibodies, allowing for more precise analysis of their structure and distribution. frontiersin.org

Interactive Table 1: Common Phalloidin Conjugates for Fluorescence Microscopy

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Common Application |

|---|---|---|---|

| Phalloidin-FITC | ~495 | ~518 | General F-actin staining |

| Rhodamine-Phalloidin (B2604369) | ~540 | ~565 | F-actin staining, often used in multicolor imaging |

| Alexa Fluor 488 Phalloidin | ~495 | ~519 | Bright and photostable F-actin staining |

| Alexa Fluor 555 Phalloidin | ~555 | ~565 | F-actin staining in the orange-red spectrum |

| Alexa Fluor 647 Phalloidin | ~650 | ~668 | Far-red F-actin staining, suitable for tissues with high autofluorescence |

| iFluor 488-Phalloidin | ~491 | ~516 | Bright and photostable alternative to FITC and Alexa Fluor 488 |

Super-Resolution Microscopy Techniques (e.g., Structured Illumination Microscopy, Stochastic Optical Reconstruction Microscopy, Stimulated Emission Depletion Microscopy, Direct Stochastic Optical Reconstruction Microscopy)

The diffraction limit of light has historically restricted the resolution of conventional fluorescence microscopy to approximately 200-250 nm. Super-resolution microscopy (SRM) techniques bypass this limitation, enabling the visualization of subcellular structures with nanoscale precision. Phalloidin derivatives are critical tools for these advanced imaging modalities, allowing for unprecedented views of the actin cytoskeleton's intricate organization.

Structured Illumination Microscopy (SIM): SIM enhances resolution by illuminating the sample with patterned light and computationally reconstructing a super-resolved image. Phalloidin conjugates, such as Alexa Fluor 488 phalloidin, are widely used in SIM to visualize the fine details of actin networks in lamellipodia and other cellular protrusions. biologists.comfrontiersin.org The brightness and photostability of the chosen fluorophore are key for high-quality SIM imaging. biologists.com

Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM): These single-molecule localization microscopy (SMLM) techniques rely on the photoswitching of individual fluorophores to generate a super-resolved image. Phalloidin conjugated to photoswitchable dyes like Alexa Fluor 647 is a standard reagent for (d)STORM imaging of F-actin. nih.govplos.org These methods have been used to resolve individual actin filaments and their organization in complex structures. However, challenges such as the potential for phalloidin-dye conjugates to dissociate from actin under intense laser illumination are being addressed through chemical cross-linking strategies or alternative labeling approaches. nih.gov

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second laser to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the point-spread function. Phalloidin conjugated to STED-compatible dyes, such as Abberior STAR 635 or Janelia Fluor® 646, is used to obtain highly detailed images of the actin cytoskeleton with resolutions far beyond the diffraction limit. aacrjournals.orgresearchgate.net The selection of appropriate dyes and mounting media is crucial for optimal STED performance. upstate.edu

Research Findings: Comparative studies have utilized these techniques to reveal the strengths and weaknesses of each for imaging different actin structures. For example, dSTORM with Alexa Fluor 647-phalloidin has been compared to reversible binding-based SMLM using the peptide Lifeact, showing comparable resolution but differences in labeling continuity and experimental workflow. nih.govplos.org Multi-color STED microscopy has been developed to visualize the actin cytoskeleton (stained with ATTO 647N-phalloidin) simultaneously with other proteins, using fluorescence lifetime phasor separation to distinguish between spectrally similar fluorochromes. researchgate.net

Interactive Table 2: Phalloidin Derivatives in Super-Resolution Microscopy

| Super-Resolution Technique | Common Phalloidin Conjugate | Key Consideration |

|---|---|---|

| SIM | Alexa Fluor 488 Phalloidin | Brightness and photostability of the fluorophore are critical. |

| STORM/dSTORM | Alexa Fluor 647 Phalloidin, CF®647 Phalloidin | Dye must be photoswitchable; dissociation can be a factor. wikipedia.orgnih.gov |

| STED | Abberior STAR 635 Phalloidin, Janelia Fluor® 646 Phalloidin | Dye must be compatible with the STED depletion laser wavelength. aacrjournals.orgresearchgate.net |

Cryo-Electron Microscopy for Structural Analysis of Phalloidin-Stabilized Actin Filaments

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of biological macromolecules at near-atomic resolution. Phalloidin plays a crucial role in the structural analysis of F-actin by stabilizing the filaments, which is essential for sample preparation and data acquisition. nih.govbiorxiv.org The stabilization prevents the depolymerization of actin filaments during purification and vitrification.

High-resolution cryo-EM structures of phalloidin-stabilized actin filaments have provided unprecedented insights into the molecular architecture of the cytoskeleton. biorxiv.orgpnas.org These studies have precisely mapped the binding site of phalloidin at the interface of three adjacent actin subunits, explaining its filament-stabilizing effect. pnas.orgresearchgate.net Phalloidin essentially acts as a molecular "glue," locking the subunits together and preventing their dissociation. wikipedia.org

Research Findings: Recent cryo-EM studies have revealed that phalloidin not only stabilizes F-actin but also traps it in a specific conformational state. nih.govbiorxiv.org For example, high-resolution structures have shown how phalloidin binding can suspend the structural transitions that normally occur in actin following ATP hydrolysis and phosphate (B84403) release. nih.govrcsb.org This has significant implications for how actin-binding proteins interact with the filament, as many of these proteins recognize specific nucleotide-dependent conformations of actin. Furthermore, cryo-EM has been used to visualize the structure of the pointed end of actin filaments, revealing how phalloidin can bind to and stabilize even the terminal subunits, thereby preventing depolymerization from this end. nih.gov

Analysis of Actin Cytoskeletal Dynamics and Cellular Organization

Fluorescent phalloidin derivatives are instrumental in studying the dynamic organization of the actin cytoskeleton and its role in various cellular processes. While phalloidin itself stabilizes actin filaments and thus arrests their dynamics, it is an excellent tool for "snapshot" analysis of actin organization in cells fixed at different stages of a process or in response to specific stimuli. wikipedia.orgnih.gov

Studies on Cell Motility, Cell Division, and Cell Adhesion

The actin cytoskeleton is the primary driver of cell motility, the formation of the contractile ring in cell division, and the establishment of adhesive structures that connect the cell to its environment.

Cell Motility: Phalloidin staining is widely used to visualize the F-actin-rich structures that drive cell migration, such as lamellipodia and filopodia. researchgate.net By comparing the actin organization in migrating versus non-migrating cells, or in cells treated with motility-modulating drugs, researchers can infer the role of different actin networks in locomotion. Microinjection of phalloidin into living cells has been shown to interfere with cell movement, demonstrating that the dynamic, reversible polymerization of actin is essential for this process. nih.gov

Cell Division: During cytokinesis, an actin-based contractile ring forms at the cell equator and constricts to divide the cell in two. Fluorescent phalloidin is used to stain this ring and other actin structures throughout mitosis. mst.edu Studies using quantitative fluorescence of phalloidin-stained cells have shown that F-actin levels change throughout the cell cycle, with a significant increase often observed as cells progress through mitosis. aacrjournals.org Double-labeling experiments, microinjecting rhodamine-phalloidin and then FITC-phalloidin at different mitotic stages, have suggested that new actin filaments are assembled during cell plate formation in plants. nih.gov

Cell Adhesion: Cells adhere to the extracellular matrix via focal adhesions, which are complex structures that link the matrix to the actin cytoskeleton. sigmaaldrich.com Phalloidin staining is a key component of kits used to visualize these structures, typically in combination with antibodies against focal adhesion proteins like vinculin or paxillin. sigmaaldrich.comresearchgate.net These studies help to understand how the actin cytoskeleton is anchored and how forces are transmitted between the cell and its surroundings. Research on cells recovering from oxidant stress has used phalloidin staining to show that despite abnormalities in the actin cytoskeleton, cell adhesion can recover. nih.gov

Investigation of Intracellular Actin Distribution and Aggregation Patterns

Phalloidin staining allows for the detailed mapping of the intracellular distribution of F-actin and the investigation of how this distribution changes in response to various signals or pathological conditions.

Research Findings: Phalloidin staining has been crucial in identifying abnormal actin aggregation in various contexts. For instance, upon infection with enteropathogenic Escherichia coli (EPEC), HeLa cells show dense aggregates of F-actin directly underneath the sites of bacterial adhesion. biologists.com Similarly, the microinjection of phalloidin itself can induce the formation of stable "islands" of aggregated actin polymers within the cytoplasm, distinct from the pre-existing stress fibers. nih.gov In studies of hepatocytes, chronic phalloidin treatment was found to increase the proportion of F-actin and lead to its accumulation by decreasing its rate of degradation. nih.gov Phalloidin staining has also been used as a comparative tool across different phyla, revealing that F-actin aggregation in olfactory glomeruli is a common organizational feature, independent of the specific glomerular architecture. oup.com

Assessment of Actin Network Architecture and Organization

Fluorescently labeled phalloidin derivatives are instrumental in visualizing the intricate architecture of actin networks within cells. ontosight.aiaatbio.com By binding specifically to F-actin, these probes enable researchers to study the organization of various actin-based structures, such as stress fibers, lamellipodia, and filopodia. wikipedia.orgnih.gov This visualization is crucial for understanding cellular morphology, migration, and adhesion. ontosight.ai

Advanced imaging techniques, like super-resolution microscopy, coupled with phalloidin staining, have provided unprecedented insights into the fine details of actin network organization. rupress.org For instance, stochastic optical reconstruction microscopy (STORM) using Alexa Fluor 647 phalloidin has revealed a sparse nodal actin network between stress fibers. rupress.org Comparative analyses of different fluorescent probes have established phalloidin as a "gold standard" for assessing actin network architecture due to its accurate representation of the cytoskeleton. nih.gov However, it's important to note that different probes can have biases in their distribution, with F-tractin showing the most similarity to phalloidin. nih.gov

Research in Muscle Cell Biology and Contractile Processes

The actin cytoskeleton is a fundamental component of muscle cells, and phalloidin derivatives are extensively used to study muscle fiber morphology and the contractile apparatus. researchgate.netnih.govnih.gov Fluorescently labeled phalloidin allows for the visualization of F-actin within muscle fibers, providing insights into their organization and how they are affected in various pathological conditions. researchgate.netnih.gov Due to the high conservation of the actin sequence, phalloidin can be used to stain muscle tissue from a wide range of organisms. researchgate.net

Research has shown that phalloidin-labeled actin filaments remain functional, allowing for the study of contractile processes. cohesionbio.comthermofisher.com For example, labeled glycerinated muscle fibers are still capable of contraction. cohesionbio.com This has been crucial in understanding the molecular basis of muscle function and diseases. Studies in various organisms, from Caenorhabditis elegans to mammals, have utilized phalloidin to investigate muscle degeneration, the effects of mechanical stress, and the role of specific proteins in myofibril assembly. researchgate.netschocklab.ca For example, in the malaria parasite Plasmodium falciparum, fluorescent phalloidin derivatives have been used to detect F-actin, suggesting the presence of an actomyosin (B1167339) motor system. nih.gov

Quantitative Methodologies for Filamentous Actin Assessment

Beyond qualitative visualization, Amd-phalloidine and its derivatives are employed in quantitative assays to measure the amount of F-actin within cells.

Stoichiometric Labeling for Absolute F-Actin Quantification

Phalloidin binds to F-actin in a stoichiometric ratio of approximately one molecule of phalloidin per actin subunit. cohesionbio.comyeasenbio.comthermofisher.comthermofisher.com This 1:1 binding ratio is the foundation for the absolute quantification of F-actin in cells. nih.gov By using fluorescently labeled phalloidin, the total fluorescence intensity can be directly correlated to the amount of filamentous actin present. nih.gov This method has been used to measure both relative and absolute concentrations of F-actin in cellular fractions and to study stimulus-induced actin polymerization. nih.gov A technique based on the fluorescence enhancement of rhodamine phalloidin upon binding to F-actin has been developed for this purpose, offering a rapid and sensitive assay. nih.gov

Flow Cytometry for Intracellular Polymerized Actin Measurements

Flow cytometry, in conjunction with fluorescent phalloidin staining, provides a powerful high-throughput method for measuring intracellular polymerized actin in a large population of cells. nih.govplos.orgfrontiersin.orgresearchgate.net This technique allows for the quantification of F-actin content on a cell-by-cell basis, enabling the analysis of actin polymerization dynamics in response to various stimuli or in different disease states. nih.govplos.orgfrontiersin.org For instance, this method has been used to evaluate impaired actin polymerization in patients with genetic mutations affecting the Arp2/3 complex, a key regulator of actin nucleation. nih.govfrontiersin.orgresearchgate.net The process typically involves fixing and permeabilizing cells, staining with a fluorescent phalloidin derivative like FITC-phalloidin, and then analyzing the fluorescence intensity of individual cells using a flow cytometer. nih.govplos.orgresearchgate.netresearchgate.net

Functional Elucidation of Actin-Associated Proteins

The actin cytoskeleton interacts with a vast number of actin-binding proteins (ABPs) that regulate its dynamics and organization. This compound and its derivatives are valuable tools for studying these interactions.

Identification and Characterization of F-Actin Binding Partners

Phalloidin's ability to stabilize F-actin is utilized in techniques designed to identify and characterize proteins that bind to filamentous actin. cohesionbio.comthermofisher.com One common method is the F-actin co-sedimentation assay. In this assay, purified F-actin is incubated with a cell lysate or a purified protein of interest. Because phalloidin stabilizes the actin filaments, they can be pelleted by centrifugation, and any proteins that have bound to the F-actin will be co-precipitated. researchgate.net This allows for the identification of novel ABPs.

Another approach is the pull-down assay, where a tagged protein is immobilized and used to "pull down" interacting partners from a cell extract. molbiolcell.orgrupress.orgpurdue.edu Variations of this technique can be used to study actin-binding proteins. For example, biotinylated phalloidin can be used to specifically capture F-actin and its associated proteins. ontosight.ai Furthermore, the fact that many actin-binding proteins, such as myosin and tropomyosin, can still bind to phalloidin-treated actin filaments allows for the study of these interactions without interference from actin depolymerization. cohesionbio.comthermofisher.com

Comparative Studies with Other Actin-Targeting Agents

The unique mechanism of this compound and other phallotoxins is best understood in comparison to other agents that target the actin cytoskeleton. These comparisons highlight the specific advantages and applications of each class of compound.

Distinction from Cytochalasins in Actin Filament Interaction

Phalloidins and cytochalasins are both fungal metabolites that affect actin polymerization, but their mechanisms of action are fundamentally different. semanticscholar.org Phalloidin binds to and stabilizes filamentous actin (F-actin), locking adjacent subunits together and preventing depolymerization. wikipedia.org This stabilization makes F-actin resistant to depolymerizing conditions, such as treatment with 0.6 M KI. pnas.org

In contrast, cytochalasins, such as Cytochalasin B and D, act primarily by binding to the fast-growing "barbed" (+) end of actin filaments. semanticscholar.orgnih.govwikipedia.org This binding action inhibits both the association and dissociation of actin monomers at this end, effectively "capping" the filament. semanticscholar.orgyale.edu By preventing the addition of new monomers, cytochalasins inhibit actin polymerization and can lead to the net disassembly of actin filaments within the cell. wikipedia.orgfermentek.com While micromolar concentrations of cytochalasins inhibit elongation at the barbed end by about 95%, they also show a lesser inhibitory effect (around 50%) at the pointed end. yale.edunih.gov This disruption of actin dynamics affects numerous cellular processes, including cell motility and cytokinesis. wikipedia.orgfermentek.com

The following table summarizes the key distinctions between the actions of phalloidin and cytochalasins on actin filaments.

| Feature | Phalloidin | Cytochalasins |

| Primary Target | Filamentous Actin (F-actin) cytoskeleton.com | Barbed (+) end of F-actin semanticscholar.orgfermentek.com |

| Mechanism | Stabilizes filaments, prevents depolymerization wikipedia.org | Caps filament ends, inhibits monomer addition nih.govwikipedia.org |

| Effect on Filaments | Promotes polymerization/stabilization cytoskeleton.com | Leads to filament disassembly/depolymerization wikipedia.org |

| Binding Site | Along the side of the filament, between subunits wikipedia.org | High-affinity sites at the barbed end of filaments semanticscholar.org |

| Cellular Effect | Formation of hyper-stable actin filaments jst.go.jp | Disruption of actin networks, inhibition of movement wikipedia.org |

Comparison with Jasplakinolide (B32604) and Other Actin Stabilizers

This compound belongs to a class of actin-stabilizing agents that includes other natural compounds, most notably jasplakinolide. Jasplakinolide is a cyclic depsipeptide from a marine sponge that, like phalloidin, stabilizes actin filaments and promotes polymerization. biorxiv.org Both toxins competitively inhibit each other's binding to F-actin, indicating they share an overlapping binding site. biorxiv.org

Despite these similarities, their effects are not identical. biorxiv.orgnih.gov High-resolution cryo-EM studies have revealed that while their binding sites largely overlap, jasplakinolide and phalloidin induce different structural conformations in the actin filament. biorxiv.orgnih.gov Jasplakinolide binding is suggested to mimic an ADP-Pi transition state of actin, characterized by an "open" D-loop conformation, whereas phalloidin-bound actin resembles the ADP state with a "closed" D-loop. nih.gov Functionally, jasplakinolide has been reported to be a more effective stabilizer of F-actin than phalloidin. biorxiv.orgnih.gov A key practical difference is that jasplakinolide is cell-permeant, allowing it to be used for manipulating actin polymerization in living cells, whereas phalloidin is not, limiting its use primarily to fixed and permeabilized cells. biorxiv.orgfrontiersin.orgresearchgate.net

Other actin stabilizers include miuraenamide A, which also nucleates and stabilizes F-actin. frontiersin.orgnih.gov However, miuraenamide A shows different competitive binding profiles with actin-binding proteins compared to jasplakinolide, suggesting distinct functional consequences despite a similar stabilizing effect. nih.gov These subtle differences among actin stabilizers provide researchers with a nuanced toolkit to probe the specific roles of actin conformational states and dynamics.

The table below compares the features of phalloidin and jasplakinolide.

| Feature | Phalloidin | Jasplakinolide |

| Source | Amanita phalloides mushroom biorxiv.org | Jaspis johnstoni marine sponge biorxiv.org |

| Primary Effect | Stabilizes F-actin, prevents depolymerization wikipedia.org | Stabilizes F-actin, promotes nucleation wikipedia.orgbiorxiv.org |

| Binding | Binds competitively with Jasplakinolide biorxiv.org | Binds competitively with Phalloidin biorxiv.org |

| Cell Permeability | No frontiersin.orgresearchgate.net | Yes biorxiv.orgresearchgate.net |

| Induced Actin Conformation | Resembles ADP state (closed D-loop) nih.gov | Mimics ADP-Pi state (open D-loop) nih.gov |

| Reported Efficacy | Potent stabilizer biorxiv.org | Reported to be a more effective stabilizer biorxiv.orgnih.gov |

Methodological Considerations in Utilizing Amd Phalloidine Probes

Optimal Sample Preparation Protocols

Proper sample preparation is paramount to achieving high-quality F-actin staining with AMCA-Phalloidin. The choice of fixation and permeabilization methods directly impacts the preservation of cellular structures and the probe's ability to bind to F-actin.

The preferred method for fixing cells for phalloidin (B8060827) staining is with formaldehyde (B43269). medchemexpress.comaatbio.commedchemexpress.com A 3-4% solution of methanol-free formaldehyde in phosphate-buffered saline (PBS) for 10-30 minutes at room temperature is a standard protocol. aatbio.comaatbio.com It is crucial to avoid fixatives containing methanol (B129727) or acetone, as these can disrupt the delicate structure of actin filaments, preventing phalloidin from binding. abcam.comcytoskeleton.com

Following fixation, permeabilization is necessary to allow the AMCA-Phalloidin probe to penetrate the cell membrane and access the cytoskeleton. A brief treatment with a non-ionic detergent, such as 0.1% Triton X-100 in PBS for 3-5 minutes, is a commonly used and effective strategy. medchemexpress.comaatbio.com After permeabilization, the cells should be thoroughly washed with PBS to remove the detergent. aatbio.com Some protocols suggest that for certain cell types, a one-step approach combining formaldehyde fixation with a permeabilizing agent like lysopalmitoylphosphatidylcholine can be effective. abcam.com

For improved staining, pre-incubation of fixed cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes can help minimize non-specific binding of the phalloidin conjugate. medchemexpress.comabcam.com

Table 1: Recommended Fixation and Permeabilization Protocol

| Step | Reagent | Concentration | Incubation Time | Temperature |

|---|---|---|---|---|

| Fixation | Methanol-free Formaldehyde in PBS | 3-4% | 10-30 minutes | Room Temperature |

| Wash | PBS | - | 2-3 times | Room Temperature |

| Permeabilization (Optional) | Triton X-100 in PBS | 0.1% | 3-5 minutes | Room Temperature |

| Wash | PBS | - | 2-3 times | Room Temperature |

| Blocking (Optional) | BSA in PBS | 1% | 20-30 minutes | Room Temperature |

AMCA-Phalloidin is a versatile probe that can be used to label F-actin in a variety of sample types, including cultured cells, tissue sections, and cell-free experimental systems. abcam.com The fundamental principles of fixation and permeabilization apply across these different applications, although some adjustments may be necessary depending on the specific sample. For tissue sections, ensuring complete penetration of the fixative and the probe is critical for uniform staining. In cell-free systems, where cellular barriers are absent, the permeabilization step is generally not required.

Staining F-actin in paraffin-embedded tissue sections with phalloidin presents unique challenges. abcam.com The process of paraffin (B1166041) embedding, which involves dehydration with alcohols, can disrupt actin filament structure. reddit.com However, with careful protocol optimization, successful staining is possible.

A crucial first step is the complete deparaffinization and rehydration of the tissue sections. aatbio.com This is typically achieved by sequential immersion in xylene followed by a graded series of ethanol (B145695) solutions and finally PBS. aatbio.com Incomplete removal of paraffin will result in poor or non-existent staining. aatbio.com

The fixation method used prior to paraffin embedding is also a critical factor. Formalin-fixed, paraffin-embedded tissues are generally suitable, but the fixation quality can significantly impact the preservation of actin structures. researchgate.netresearchgate.net Rapid and thorough fixation of small tissue pieces is essential to prevent autolysis and preserve cytoskeletal integrity. researchgate.net While some researchers have reported success, others have found it difficult to achieve reliable phalloidin staining in paraffin-embedded tissues and suggest that using an anti-actin antibody may yield better results in these sample types. researchgate.net Antigen retrieval methods, commonly used in immunohistochemistry, are generally not considered necessary for the small phalloidin molecule to access its target. researchgate.net

Integration with Complementary Labeling Strategies

AMCA-Phalloidin's blue fluorescence makes it an excellent candidate for multiplex imaging, where multiple cellular components are visualized simultaneously.

AMCA-Phalloidin can be readily combined with immunofluorescence protocols. abcam.com Typically, the phalloidin conjugate is added along with either the primary or secondary antibody incubation step. abcam.com This allows for the simultaneous visualization of the actin cytoskeleton alongside other proteins of interest. For example, a common application is to co-stain with antibodies targeting tubulin to visualize both the microfilament and microtubule networks. abcam.com Additionally, AMCA-Phalloidin can be used with nuclear counterstains like DAPI, although care must be taken with filter selection due to the proximity of their emission spectra. aatbio.com

The blue emission of AMCA (maximum at ~442 nm) allows for its combination with green, red, and far-red fluorescent probes in multiplexing experiments. interchim.frnih.gov For instance, a triple-labeling experiment could involve AMCA-phalloidin for actin, a fluorescein (B123965) (FITC)-conjugated antibody for a second target, and a rhodamine-conjugated antibody for a third. nih.gov When designing multiplex panels, it is essential to select fluorophores with minimal spectral overlap to avoid bleed-through between channels. The development of a wide range of fluorescent phalloidin conjugates with different colors has greatly expanded the possibilities for multicolor imaging of the actin cytoskeleton in context with other cellular structures. aatbio.com

Recent advancements in super-resolution microscopy, such as phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography), further enhance the utility of fluorescent phalloidin probes in quantitative and nanoscale imaging of F-actin architecture. nih.govresearchgate.net

Advantages Over Antibody-Based Actin Labeling Approaches

The superiority of amd-phalloidine probes over antibodies for actin labeling lies in their specificity, size, and minimal interference with actin's native properties. These characteristics contribute to clearer, more detailed, and more physiologically relevant visualizations of the actin cytoskeleton.

Specificity and Minimal Non-Specific Binding Characteristics

This compound exhibits a high degree of specificity for F-actin, the polymerized form of actin, while showing negligible binding to monomeric G-actin. wikipedia.orgyeasenbio.comthermofisher.com This selective binding is crucial for accurately visualizing the intricate network of actin filaments within a cell, as it avoids the background noise that can arise from staining the large pool of G-actin monomers. aatbio.com In contrast, some antibodies raised against actin may not distinguish between the filamentous and monomeric forms, leading to a more diffuse and less defined staining pattern.

Furthermore, the non-specific binding of this compound is remarkably low. thermofisher.comstemcell.comstemcell.com This results in a high contrast between the stained actin filaments and the unstained cellular background, which is a significant advantage for producing clear and high-quality images. aatbio.comstemcell.comstemcell.com The binding properties of phalloidin conjugates are also consistent across a wide range of species, from plants to animals, unlike antibodies which can show variable reactivity depending on the species of origin of the actin. thermofisher.combiotium.comthermofisher.com

Enhanced Labeling Density and Resolution Due to Probe Size

One of the most significant advantages of this compound is its small molecular size. With a molecular weight of less than 2000 daltons and a diameter of approximately 12–15 Å, it is considerably smaller than an antibody molecule. yeasenbio.comthermofisher.com This small size allows for a much denser labeling of F-actin filaments. wikipedia.org The ability to pack more fluorescent labels onto a filament results in a stronger signal and, more importantly, enables the acquisition of highly detailed images, particularly at super-resolution levels. wikipedia.orgnih.gov

The compact nature of the this compound probe allows it to penetrate into densely packed actin structures more effectively than the bulkier antibody molecules. nih.gov This enhanced penetration is critical for accurately resolving fine actin networks and individual filaments, which might be inaccessible to larger probes. nih.govrsc.org Research utilizing DNA-PAINT super-resolution imaging has demonstrated that phalloidin-based probes can resolve individual actin filaments with an apparent width of approximately 12 nm, showcasing the high level of detail achievable. rsc.org In contrast, the size of antibodies can limit the achievable labeling density, potentially obscuring the fine ultrastructure of the actin cytoskeleton. acs.org

Table 1: Comparison of Probe Characteristics

| Feature | This compound Probes | Antibody-Based Probes |

|---|---|---|

| Approximate Molecular Weight | < 2 kDa yeasenbio.comaatbio.com | ~150 kDa |

| Approximate Size | ~1.2-1.5 nm diameter yeasenbio.comthermofisher.com | ~10-15 nm in size |

| Binding Specificity | Specifically binds to F-actin wikipedia.orgyeasenbio.comthermofisher.com | Can bind to both F-actin and G-actin |

| Non-Specific Binding | Negligible thermofisher.comstemcell.comstemcell.com | Can be a source of background signal |

| Labeling Density | High, allowing for detailed imaging wikipedia.org | Lower, can limit resolution |

| Species Cross-Reactivity | Broad, effective across plant and animal species thermofisher.combiotium.comthermofisher.com | Can be species-specific |

Maintenance of Actin Physiological Properties Post-Labeling

A crucial consideration in any labeling technique is the extent to which the probe perturbs the normal function of the target molecule. This compound, despite its strong binding, has been shown to have a minimal impact on several key physiological properties of actin filaments. yeasenbio.com After labeling with fluorescent phalloidin, actin filaments can still interact with a variety of actin-binding proteins, including myosin, tropomyosin, and troponin. yeasenbio.comthermofisher.comthermofisher.com

Significantly, phalloidin-labeled actin filaments retain their ability to undergo movement. For instance, labeled glycerinated muscle fibers are still capable of contraction, and labeled actin filaments can still be observed moving on myosin-coated surfaces in in vitro motility assays. thermofisher.com Furthermore, studies have shown that phalloidin does not significantly affect the actin filament sliding velocity or the ATPase activity of myosin. nih.gov While phalloidin does stabilize actin filaments by preventing their depolymerization, this property is often exploited in experimental setups to preserve the integrity of the actin cytoskeleton for imaging. wikipedia.orgstemcell.comstemcell.com However, it is important to note that this stabilization can interfere with the natural dynamics of actin polymerization and depolymerization in living cells. biorxiv.org

Table 2: Functional Impact of Actin Labeling

| Functional Assay | Effect of this compound Labeling | Effect of Antibody Labeling |

|---|---|---|

| Interaction with Myosin | Maintained yeasenbio.comthermofisher.comthermofisher.com | Can be sterically hindered |

| Actin Filament Motility | Maintained thermofisher.comnih.gov | Can be impeded |

| Myosin ATPase Activity | Not significantly affected nih.gov | Can be altered |

| Filament Depolymerization | Inhibited wikipedia.orgstemcell.comstemcell.com | Generally not directly affected |

Future Directions in Amd Phalloidine Research

Development of Next-Generation Phalloidin (B8060827) Probes with Enhanced Capabilities

The development of new phalloidin conjugates is focused on overcoming the limitations of current probes, such as signal stability and phototoxicity, while introducing novel functionalities.

A significant advancement is the engineering of phalloidin conjugates with enhanced binding affinity and signal stability. the-scientist.combio-equip.cn For instance, ActinBrite™ High Affinity Phalloidin Conjugates have been developed to maintain a strong interaction with F-actin, which allows for brighter and more stable staining that can last for over a month. the-scientist.combio-equip.cn This extended stability provides greater flexibility for experiments that require delayed imaging or batch processing of samples. the-scientist.combio-equip.cn These next-generation probes are available in a range of colors from green to near-infrared, facilitating their use in multiplexing experiments. the-scientist.combio-equip.cn

Another area of development is the improvement of the fluorescent dyes conjugated to phalloidin. Next-generation dyes, such as the CF® Dyes, offer high water solubility, increased brightness, and greater photostability compared to traditional fluorescent dyes. biotium.com These features are critical for demanding imaging applications, including super-resolution microscopy. While some phalloidin conjugates are recommended for immediate imaging, others offer stable staining for up to a week when stored properly. biotium.com

Beyond improving existing properties, researchers are also developing probes with novel functionalities. While not a direct modification of phalloidine, the development of photoswitchable natural products that stabilize F-actin, such as opto-jasplakinolides, represents a parallel advancement in actin probe technology. researchgate.net These molecules can be activated by light to locally remodel actin networks, offering precise spatiotemporal control over cytoskeletal dynamics. researchgate.net This approach provides a glimpse into the future of actin probes, where external stimuli can be used to modulate their activity.

| Probe Type | Key Features | Potential Advantages |

| ActinBrite™ High Affinity Phalloidin Conjugates | Engineered for high binding affinity to F-actin; signal stability for over a month. the-scientist.combio-equip.cn | Brighter, more stable staining; flexibility for delayed imaging and large-scale experiments. the-scientist.combio-equip.cn |

| Phalloidin Conjugates with CF® Dyes | High water solubility; enhanced brightness and photostability. biotium.com | Improved performance in demanding imaging applications. biotium.com |

| Opto-jasplakinolides | Photoswitchable F-actin stabilization. researchgate.net | Spatiotemporal control of actin dynamics. researchgate.net |

Exploration of Novel Methodologies for Comprehensive Cytoskeletal Research

The synergy between advanced imaging techniques and phalloidin-based probes is opening new avenues for cytoskeletal research. Super-resolution microscopy, in particular, has benefited significantly from the use of phalloidin.

Techniques such as single-molecule localization microscopy (SMLM) are being enhanced through novel labeling strategies. One such strategy is phalloidin-based single-molecule labeling and localization microscopy (SMLLM), which leverages the intrinsic dissociation of dye-conjugated phalloidin to achieve super-resolution imaging. nih.gov This method offers better preservation of delicate cellular structures and more consistent quantification of F-actin at the nanoscale. nih.gov A related technique, phalloidin-based points accumulation for imaging in nanoscale topography (phalloidin-PAINT), also utilizes the transient binding of dye-conjugated phalloidin to enable quantitative super-resolution imaging of F-actin in both the cell body and fragile membrane protrusions. researchgate.netbiophysics.org

Stimulated emission depletion (STED) microscopy is another super-resolution technique that has been employed with phalloidin to visualize the actin cytoskeleton in immune cells at high resolution. frontiersin.orgmdpi.com These advanced imaging methods provide unprecedented detail of the intricate organization of the actin network.

Beyond imaging, novel methods are being developed to probe the mechanical aspects of the cytoskeleton. One innovative approach uses magnetic particles coated with phalloidin to measure the tension generated in stress fibers. nih.gov By applying external forces with an electromagnetic needle and observing the displacement of the phalloidin-coated particles, researchers can quantify the forces within these cytoskeletal structures. nih.gov This method holds promise for elucidating the mechanisms of mechanotransduction and cell migration. nih.gov

Furthermore, multiplexed imaging approaches are being developed to simultaneously visualize the actin cytoskeleton with other cellular components. For example, in the study of osteocytes, phalloidin staining of the actin cytoskeleton has been combined with labeling of the cell membrane, nucleus, and extracellular matrix, providing a more comprehensive view of the cellular architecture. nih.gov

| Methodology | Description | Application |

| Phalloidin-based SMLLM/PAINT | Super-resolution techniques based on the transient binding of dye-conjugated phalloidin. nih.govresearchgate.netbiophysics.org | Quantitative, nanoscale imaging of F-actin in delicate cellular structures. nih.govresearchgate.netbiophysics.org |

| STED Microscopy with Phalloidin | Super-resolution imaging of the actin cytoskeleton. frontiersin.orgmdpi.com | High-resolution visualization of actin organization in immune cells. frontiersin.orgmdpi.com |

| Magnetic Particle-based Tensiometry | Measurement of tension in stress fibers using phalloidin-coated magnetic particles. nih.gov | Quantifying mechanical forces within the cytoskeleton. nih.gov |

| Multiplexed Imaging | Simultaneous visualization of the actin cytoskeleton with other cellular components. nih.gov | Comprehensive analysis of cellular architecture in tissues like bone. nih.gov |

Expansion of Applications in Diverse Biological Systems and Disease Model Investigations

The application of amd-phalloidine is expanding beyond traditional cell culture models to more complex biological systems and disease models, providing valuable insights into pathogenesis and tissue organization.

In the field of ophthalmology, phalloidin staining is being used to study the morphology of the retinal pigment epithelium (RPE) in the context of age-related macular degeneration (AMD). nih.govconicet.gov.arrupress.org These studies have revealed alterations in RPE cell size, shape, and organization with age and in AMD, offering potential biomarkers for disease progression. conicet.gov.ar Phalloidin has also been instrumental in a mouse model of AMD, helping to identify the role of specific proteins in the pathogenesis of the disease. rupress.org

The study of the musculoskeletal system has also benefited from the use of phalloidin. In bone research, it is used for the three-dimensional visualization of osteocytes in situ, contributing to a better understanding of bone biology. nih.gov In cartilage research, phalloidin staining of chondrocytes in engineered cartilage models is helping to investigate the cellular response to traumatic injury in the context of post-traumatic osteoarthritis. researchgate.net

Phalloidin is also proving to be a valuable tool in the investigation of various other diseases. In respiratory research, it is used in precision-cut lung slices (PCLS) to model diseases such as idiopathic pulmonary fibrosis (IPF), chronic obstructive pulmonary disease (COPD), and lung cancer. nih.gov This ex vivo system allows for the study of disease mechanisms in the context of the native lung architecture. nih.gov In cardiovascular research, phalloidin is used to visualize the actin cytoskeleton in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for modeling cardiac diseases. mdpi.com

The use of organoids, or "mini-organs," is a rapidly growing area of research, and phalloidin is being used to characterize the cellular organization within these three-dimensional structures. For example, in pancreatic organoids, phalloidin staining of the actin cytoskeleton is used in conjunction with other markers to identify different cell types. the-scientist.com In retinal organoids-on-a-chip, phalloidin has been used to visualize the interaction between retinal organoids and RPE cells, providing a platform for modeling retinal diseases. frontiersin.org